7-chloro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
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Overview
Description
7-Chloro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs, known for their diverse biological activities
Mechanism of Action
Target of Action
The primary targets of 7-chloro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride are cancer cells, specifically Hela, A549, HepG2, and MCF-7 cell lines . The compound has shown high anti-tumor activity, with the ability to inhibit the proliferation of these cell lines in a dose-dependent manner .
Mode of Action
The compound interacts with its targets by binding to the active site of c-Met, a protein that plays a crucial role in cancer cell survival, proliferation, and migration . Molecular docking studies have revealed the binding orientations of the compound in the active site of c-Met . The introduction of sulfonyl and alkyl or aralkyl groups, which are considered as the pharmacophores of some antitumor drugs, has been found to increase the antiproliferative activity of the compound .
Biochemical Pathways
It is known that the compound can act directly on dna or interfere with the synthesis of dnas to inhibit the proliferation and metastasis of tumor cells .
Pharmacokinetics
The compound’s potent antiproliferative activity suggests that it may have favorable adme properties that contribute to its bioavailability .
Result of Action
The compound’s action results in the inhibition of cancer cell proliferation and cytolytic activity . It has shown moderate to excellent antiproliferative activity with IC50 values between 0 and 100 μM against cancer cells . The compound was found to be more potent against A549 compared to the other three cell lines .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of electron-withdrawing groups can affect the process of hydrazone formation, a key step in the compound’s synthesis . Additionally, safety data suggests that the compound can react with water, alcohol-resistant foam, dry chemical, or carbon dioxide , indicating that its stability and efficacy may be influenced by its storage and handling conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Another method is the Biltz synthesis, which uses o-aminophenol derivatives and aldehydes in the presence of a catalyst.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening techniques can also streamline the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Nucleophilic substitution reactions can introduce different functional groups at specific positions on the indole ring.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions, typically under basic or acidic conditions.
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of reduced analogs.
Substitution: : Introduction of various functional groups, leading to a range of substituted indole derivatives.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: : Potential use in drug development for treating various diseases.
Industry: : Employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
7-Chloro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is unique due to its specific structural features, such as the presence of chlorine and methoxy groups. Similar compounds include:
8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride: : Similar core structure but with a methyl group instead of a methoxy group.
7-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride: : Similar core structure but without the methoxy group.
8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride: : Similar core structure but without the chlorine atom.
Properties
IUPAC Name |
7-chloro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O.ClH/c1-16-12-4-7-8-6-14-3-2-10(8)15-11(7)5-9(12)13;/h4-5,14-15H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVXOSDNEJTRIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)CCNC3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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